molecular formula C9H9F4N B13494489 2-Fluoro-N-methyl-6-(trifluoromethyl)benzenemethanamine CAS No. 958863-64-4

2-Fluoro-N-methyl-6-(trifluoromethyl)benzenemethanamine

Cat. No.: B13494489
CAS No.: 958863-64-4
M. Wt: 207.17 g/mol
InChI Key: JARLBBVPWBXDGY-UHFFFAOYSA-N
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Description

{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate

Industrial Production Methods

In industrial settings, the production of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and reactivity with various enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine include other fluorinated amines and trifluoromethyl-substituted phenyl compounds. Examples include:

Uniqueness

The uniqueness of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine lies in its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. These properties make it valuable for various applications in research and industry.

Properties

CAS No.

958863-64-4

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3

InChI Key

JARLBBVPWBXDGY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

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